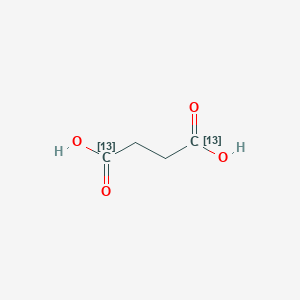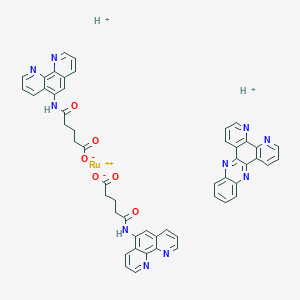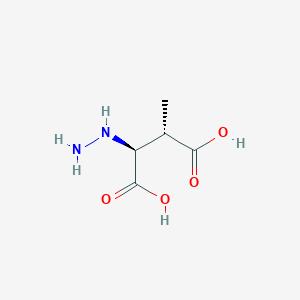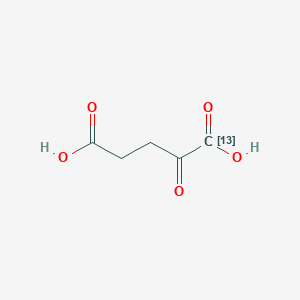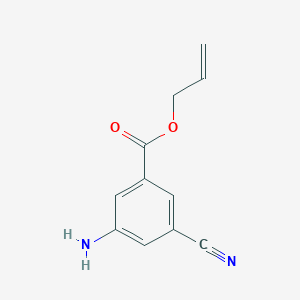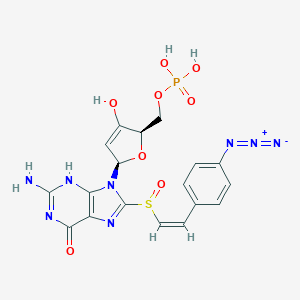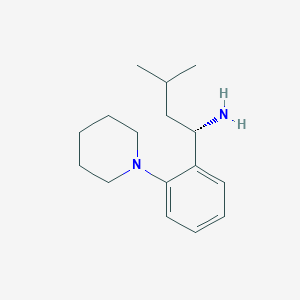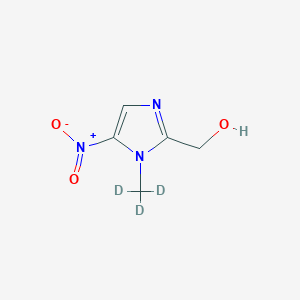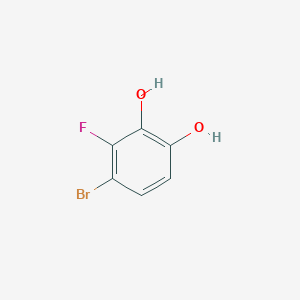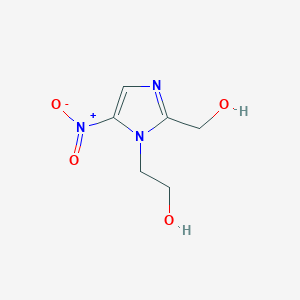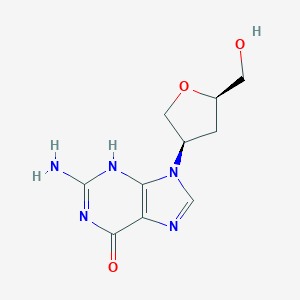![molecular formula C8H12N2O3 B135346 (7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 132714-93-3](/img/structure/B135346.png)
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is commonly used as a muscle relaxant and antispastic agent in the treatment of multiple sclerosis, cerebral palsy, and spinal cord injuries.
Mécanisme D'action
(R)-baclofen acts on the GABA-B receptor, which is a metabotropic receptor that regulates the release of several neurotransmitters, including GABA, glutamate, and dopamine. By activating the GABA-B receptor, (R)-baclofen inhibits the release of these neurotransmitters, leading to a decrease in neuronal excitability and a reduction in muscle tone. It also has anxiolytic and antinociceptive effects, which are thought to be mediated by its action on the GABA-B receptor.
Effets Biochimiques Et Physiologiques
(R)-baclofen has several biochemical and physiological effects, including the reduction of muscle tone and spasticity, the modulation of neurotransmitter release, and the reduction of anxiety and pain. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to selectively activate the GABA-B receptor, and its availability as a pure enantiomer. However, it also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of (R)-baclofen, including the development of more selective GABA-B receptor agonists, the investigation of its potential use in the treatment of other neurological and gastrointestinal disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration of (R)-baclofen for different indications, as well as its potential for long-term use.
Méthodes De Synthèse
(R)-baclofen can be synthesized using several methods, including resolution of racemic baclofen, asymmetric synthesis, and chiral pool synthesis. One of the most common methods is the resolution of racemic baclofen, which involves the separation of the enantiomers of baclofen using chiral chromatography. Asymmetric synthesis involves the use of chiral reagents to selectively produce one enantiomer of baclofen. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer of baclofen.
Applications De Recherche Scientifique
(R)-baclofen has been extensively studied for its therapeutic potential in several neurological disorders, including addiction, anxiety, depression, epilepsy, and pain. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). Additionally, (R)-baclofen has been studied for its potential use in the treatment of alcohol and opioid addiction, as it has been shown to reduce craving and withdrawal symptoms.
Propriétés
Numéro CAS |
132714-93-3 |
|---|---|
Nom du produit |
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(7R,8aS)-7-hydroxy-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-4-7(12)10-3-5(11)2-6(10)8(9)13/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
RPAGCRFOZDSNSZ-RITPCOANSA-N |
SMILES isomérique |
CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
SMILES canonique |
CN1CC(=O)N2CC(CC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

